
Botcinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botcinic acid is a natural product found in Botrytis cinerea with data available.
Scientific Research Applications
1. Biosynthesis and Regulation in Botrytis cinerea
Botcinic acid is a phytotoxic polyketide involved in the virulence of the gray mold fungus Botrytis cinerea. The biosynthesis of botcinic acid relies on a cluster of Bcboa genes located in a subtelomeric genomic region containing alternating G + C/A + T-balanced regions and A + T-rich regions made from transposable elements. The gene cluster's structure and regulation, including the role of the Zn2Cys6 transcription factor BcBoa13, show similarities to the cluster responsible for the biosynthesis of botrydial, another phytotoxin produced by B. cinerea. This highlights the intricate genetic mechanisms governing botcinic acid production and its role in fungal virulence (Porquier et al., 2019).
2. Role in Fungal Virulence and Redundancy with Botrydial
Botcinic acid, along with botrydial, plays a significant role in the virulence of Botrytis cinerea. The production of these phytotoxins is key to the pathogen's ability to infect host plants. Research has shown that both botcinic acid and botrydial have redundant roles in the virulence of B. cinerea, as demonstrated by the markedly reduced virulence of mutants that do not produce either toxin. This redundancy indicates a complex interplay between different toxins in the infection process of this pathogen (Dalmais et al., 2011).
3. Chemical Structure and Synthesis
The chemical structure and synthesis of botcinic acid and its derivatives have been a focus of research, leading to the total synthesis of botcinins and botcinolides. These studies have contributed to a deeper understanding of the structural properties of botcinic acid and its related compounds, which is essential for understanding their biological activities and potential applications (Shiina & Fukui, 2009).
4. Biosynthetic Pathway Insights
Studies on botcinic acid have revealed insights into the biosynthetic pathways of botcinins and botrylactones, providing a clearer understanding of the molecular mechanisms behind the production of these polyketide toxins. This includes the discovery of a shared biosynthetic pathway and the origin of the starter unit, solving long-standing mysteries in the biosynthesis of botcinins (Massaroli et al., 2013).
5. Secondary Metabolism in Botrytis cinerea
Research on secondary metabolism in Botrytis cinerea has highlighted the significance of botcinic acid as a major secondary metabolite. Its production, along with other metabolites, plays roles in the development, fitness, and virulence of the fungus. This emphasizes the importance of understanding fungal secondary metabolism for both agricultural and biocontrol applications (Collado & Viaud, 2016).
properties
Product Name |
Botcinic acid |
|---|---|
Molecular Formula |
C20H34O8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-3-[(2S,3S,4S,5R,6S)-3-hydroxy-5-[(E,4S)-4-hydroxyoct-2-enoyl]oxy-2,4,6-trimethyloxan-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)27-16-11(2)17(23)20(5,28-13(16)4)18(24)12(3)19(25)26/h9-14,16-18,21,23-24H,6-8H2,1-5H3,(H,25,26)/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20+/m1/s1 |
InChI Key |
XGNHXARWXKZZNY-HZVPPPABSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@](O[C@H]1C)(C)[C@H]([C@@H](C)C(=O)O)O)O)C)O |
SMILES |
CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |
Canonical SMILES |
CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |
synonyms |
botcinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)
![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
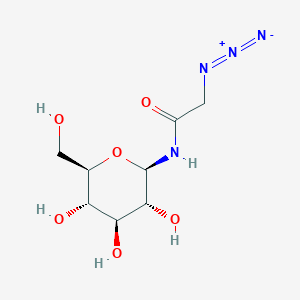
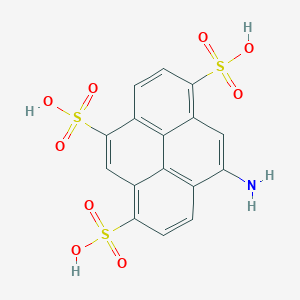


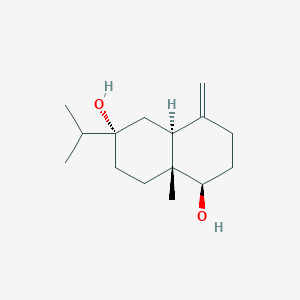

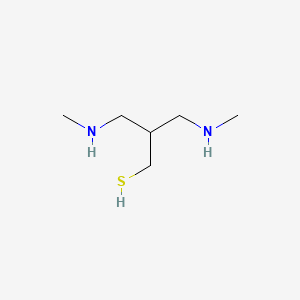

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
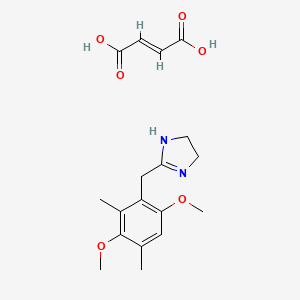
![(3E,5E,11E,13E)-8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1250437.png)
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)